molecular formula C10H13NO B1418003 2-(3-Methoxyphenyl)azetidine CAS No. 777887-12-4

2-(3-Methoxyphenyl)azetidine

Cat. No.: B1418003
CAS No.: 777887-12-4
M. Wt: 163.22 g/mol
InChI Key: LGWREHODVFMFSH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with a methoxyphenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines . The presence of the methoxy group on the phenyl ring further influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methoxyphenyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. One common approach involves the cyclization of γ-chloroamines under basic conditions .

Industrial Production Methods

Industrial production of azetidines often involves the use of scalable cyclization and cycloaddition reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-methoxyphenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWREHODVFMFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660758
Record name 2-(3-Methoxyphenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777887-12-4
Record name 2-(3-Methoxyphenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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